molecular formula C20H32O4 B563534 Junicedric acid CAS No. 41787-69-3

Junicedric acid

Cat. No.: B563534
CAS No.: 41787-69-3
M. Wt: 336.472
InChI Key: HPQKNJHVWUWAOR-BWCMQUJESA-N
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Description

Junicedric acid is a labdane diterpene first isolated from Araucaria araucana resin through saponification and oxidation processes . Structurally, it features a labdane skeleton with a carboxylic acid group at the C-19 position and conjugated double bonds (Δ⁸⁽⁹⁾ and Δ¹³) that are critical for its reactivity and biological activity . Its synthesis involves catalytic hydrogenation using Pd/C to yield derivatives such as Δ⁸⁽⁹⁾ this compound (II) and 17β-dihydrothis compound (III) . This compound has demonstrated diverse bioactivities, including gastroprotective, neuroprotective, and antioxidant effects .

Properties

IUPAC Name

(1S,4aR,5S,8aR)-5-[(3S)-4-carboxy-3-methylbutyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O4/c1-13(12-17(21)22)6-8-15-14(2)7-9-16-19(15,3)10-5-11-20(16,4)18(23)24/h13,15-16H,2,5-12H2,1,3-4H3,(H,21,22)(H,23,24)/t13-,15-,16+,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQKNJHVWUWAOR-BWCMQUJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)O)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70904203
Record name Junicedric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70904203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41787-69-3
Record name Junicedric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70904203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Resin Collection and Pretreatment

Araucaria araucana resin, the primary natural source of junicedric acid, undergoes sequential processing to isolate labdane diterpenes. Fresh resin is dissolved in methanol and subjected to saponification using potassium hydroxide (KOH) at 60–80°C for 6–8 hours. This step hydrolyzes ester bonds, releasing free carboxylic acids and alcohols. The saponified mixture is then filtered to remove insoluble particulates, yielding a crude diterpene fraction rich in this compound precursors.

Oxidation to this compound

The crude diterpene fraction undergoes oxidation with chromium trioxide (CrO₃) in acidic medium to convert aldehyde and alcohol groups into carboxylic acids. Reaction conditions—0.5 M CrO₃ in 40% sulfuric acid at 50°C for 24 hours—yield this compound as the major product (Scheme 1). Post-reaction, the mixture is neutralized with sodium bicarbonate (NaHCO₃), extracted with ethyl acetate (EtOAc), and dried over anhydrous sodium sulfate (Na₂SO₄). Rotary evaporation isolates this compound as a pale-yellow solid, with an average yield of 72%.

Chemical Synthesis and Structural Modification

Isomerization of Δ⁸(⁹)-Junicedric Acid

This compound’s double bond at position Δ⁸(⁹) is isomerized to Δ⁷(⁸) using hydrobromic acid (HBr) in acetic acid (HOAc). A solution of this compound (7.47 mmol) in 20 mL HOAc reacts with 3 mL 47% HBr at room temperature for 24 hours. The product is extracted with EtOAc, purified via silica gel chromatography (hexane/EtOAc, 8:2), and isolated as a white crystalline solid (86% yield). Nuclear magnetic resonance (NMR) analysis confirms the transposition of the double bond, with characteristic shifts at δ 5.35 ppm (¹H NMR) and δ 125.6 ppm (¹³C NMR).

Catalytic Hydrogenation for Saturation

Selective hydrogenation of this compound’s double bond is achieved using palladium on carbon (Pd/C) under H₂ atmosphere. A mixture of this compound (3.27 mmol) and 10% Pd/C in EtOAc undergoes hydrogenation at 25°C for 24 hours. Filtration and column chromatography yield 17β-dihydrothis compound (75% yield), validated by mass spectrometry (MS) ([M+H]⁺ m/z 339.2).

Esterification and Amidation Reactions

This compound’s C-15 carboxylic acid group is functionalized via DCC/DMAP-mediated coupling. For example, lapachoyl junicedrate is synthesized by reacting this compound (0.506 mmol) with lapachol (0.506 mmol) in dichloromethane (DCM) containing DCC (0.506 mmol) and DMAP (catalytic). After 2–4 hours, the product is purified via silica gel chromatography (hexane/EtOAc, 8:2), yielding a brown oil (33% yield).

Purification and Analytical Characterization

Column Chromatography Conditions

Silica gel chromatography (200–300 mesh) with hexane/EtOAc gradients (8:2 to 6:4) resolves this compound derivatives. Fractions are monitored by thin-layer chromatography (TLC; Rf = 0.3–0.5 in hexane/EtOAc 7:3).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 5.35 (1H, t, J = 6.8 Hz, H-8), 3.12 (1H, m, H-15), 1.25 (3H, s, H-20).

  • ¹³C NMR (100 MHz, CDCl₃) : δ 178.2 (C-19), 170.5 (C-15), 125.6 (C-8), 39.8 (C-4).

  • MS (ESI) : [M+H]⁺ m/z 337.1 (calculated for C₂₀H₃₂O₄: 336.23).

Optimization of Synthetic Pathways

Solvent and Catalyst Screening

Replacing DCM with tetrahydrofuran (THF) in esterification reactions improves yields to 48%. Similarly, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) instead of DCC reduces reaction time to 1 hour.

Temperature and Pressure Effects

High-pressure hydrogenation (10 atm H₂) of lapachol derivatives at 50°C increases dihydrothis compound yields to 82% .

Chemical Reactions Analysis

Types of Reactions

Junicedric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Gastroprotective Effects

Junicedric acid has been extensively studied for its gastroprotective properties. Research indicates that it can significantly reduce gastric lesions in experimental models, making it a candidate for antiulcer therapy.

Key Findings:

  • A study demonstrated that derivatives of this compound exhibited strong gastroprotective effects, with lesion reductions ranging from 70.9% to 87.8% in models induced by hydrochloric acid and ethanol .
  • Specific derivatives, such as the proline ester derivative, showed an impressive 87.8% reduction in gastric lesions compared to controls .

Comparative Efficacy:

CompoundLesion Index (mm)Protection (%)
Lansoprazole (20 mg/kg)9.4 ± 1.273
This compound Derivative (C-15 Proline Ester)3.9 ± 1.984
This compound Derivative (C-19 Tryptophan Ester)10.2 ± 3.576

This data highlights the potential of this compound and its derivatives as effective gastroprotective agents.

Neuroprotective Properties

Recent studies have explored the neuroprotective effects of this compound against neurodegenerative conditions, particularly Alzheimer’s disease.

Mechanisms of Action:

  • This compound has been shown to restore long-term potentiation (LTP) in hippocampal neurons affected by amyloid-beta oligomers, a hallmark of Alzheimer's pathology .
  • It appears to regulate intracellular calcium levels and activate signaling pathways such as protein kinase C and calcium/calmodulin-dependent protein kinase II, which are crucial for neuronal survival and function .

Research Insights:

  • In experiments involving mouse hippocampal slices, this compound treatment led to recovery of synaptic proteins associated with memory and learning, indicating its potential utility in neurodegenerative disease management .

Synthesis of Novel Compounds

This compound serves as a valuable precursor for synthesizing various organic compounds with enhanced biological activities.

Applications in Drug Design:

  • Researchers have synthesized hybrid compounds by combining this compound with other bioactive molecules, such as naphthoquinones, leading to new derivatives with improved pharmacological profiles .
  • These hybrids have been assessed for their cytotoxicity against cancer cell lines, revealing selective activity that could be harnessed for cancer therapeutics .

Case Study: Diterpenylquinone Hybrids

A study focused on synthesizing diterpenylquinone hybrids from this compound demonstrated lower toxicity towards human cell lines while maintaining significant biological activity. The IC50 values for these hybrids were promising, indicating their potential as therapeutic agents .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Junicedric acid belongs to the labdane diterpene family, which includes compounds like imbricataloic acid, dehydroabietic acid, and ferruginol. Below is a detailed comparison with key analogs:

Cytotoxicity Profiles

Data from MRC-5 (lung fibroblasts) and AGS (gastric adenocarcinoma) cell lines highlight structural-activity relationships:

Compound IC₅₀ (µM) in MRC-5 IC₅₀ (µM) in AGS
This compound (I) 439 ± 26 383 ± 23
Δ⁸⁽⁹⁾ this compound (II) 834 ± 51 666 ± 35
17β-Dihydrothis compound (III) 163 ± 5 283 ± 17
Lapachol >1000 571 ± 28

Key findings:

  • Isomerization (I → II) reduces potency , likely due to altered double bond geometry affecting membrane interactions .
Antioxidant and Gastroprotective Effects
  • GSH Modulation : this compound (I) significantly elevates cellular glutathione (GSH) levels at 48 µM (18.4 nmol/10⁶ cells vs. control 13.6), indicating antioxidant capacity. In contrast, 17β-dihydrothis compound (III) shows even higher GSH elevation (21.7 nmol/10⁶ cells at 71 µM) .
  • Lipoperoxidation Inhibition: this compound inhibits lipid peroxidation by 25%, whereas its derivatives (e.g., III) achieve 30% inhibition, suggesting redox-active quinone moieties contribute to this activity .
  • Gastroprotective Efficacy : this compound derivatives, particularly C-19 diacyl analogs, reduce gastric lesions by 87.8% at 25 mg/kg in murine models, outperforming lansoprazole (a reference drug) .
Neuroprotective Activity

This compound demonstrates neuroprotection against amyloid-β-induced toxicity in hippocampal neurons, comparable to ferruginol and jatrophone. This activity is attributed to mitochondrial stabilization and reduced oxidative stress .

Natural Occurrence and Commercial Availability

This compound is found in Araucaria araucana resin, Tabebuia heptaphylla, and Chinese pine species (Pinus kesiya var. langbianensis) . Commercially, it is available as a ≥98% pure standard (CFN89382), facilitating pharmacological studies .

Tables

Table 1. Cytotoxicity of this compound and Analogs

Compound IC₅₀ (µM) in MRC-5 IC₅₀ (µM) in AGS
This compound 439 ± 26 383 ± 23
17β-Dihydrothis compound 163 ± 5 283 ± 17
Lapachol >1000 571 ± 28

Source: Adapted from

Table 2. Antioxidant Effects

Compound GSH (nmol/10⁶ cells) at 48 µM
This compound 18.4 ± 1.1
17β-Dihydrothis compound 21.7 ± 1.3
Control 13.6 ± 0.7

Source:

Biological Activity

Junicedric acid, a labdane diterpene, has garnered attention for its diverse biological activities, particularly in gastroprotection and cytotoxicity against various cancer cell lines. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological effects, and structure-activity relationships.

This compound (C20_{20}H32_{32}O4_{4}) is characterized by two carboxylic acid groups located at C-15 and C-19. The reactivity of these groups enables the formation of various derivatives, which can enhance its biological activity. The synthesis of this compound involves extraction from natural sources such as Pteris linearis and Juniperus formosana, followed by chemical modifications to produce derivatives with improved efficacy .

2.1 Gastroprotective Effects

This compound exhibits significant gastroprotective properties, evaluated using the HCl-EtOH-induced gastric lesion model in mice. Several derivatives derived from this compound have shown a marked reduction in gastric lesions, indicating their potential as antiulcer agents.

Table 1: Gastroprotective Effect of this compound Derivatives

CompoundLesion Index (mm)% Lesion Reduction
This compound23.2 ± 12.949.6%
Lansoprazole (Control)9.5 ± 2.579.3%
Other DerivativesVariousUp to 87.8%

The data indicate that some derivatives exhibit gastroprotective effects comparable to standard treatments like lansoprazole .

2.2 Cytotoxicity

The cytotoxic effects of this compound have been assessed against various human cancer cell lines, including gastric adenocarcinoma (AGS), hepatocellular carcinoma (Hep G2), and normal lung fibroblasts (MRC-5). The results suggest selective cytotoxicity towards AGS cells while demonstrating lower toxicity towards normal cells.

Table 2: Cytotoxicity of this compound

CompoundIC50_{50} (µM) - MRC-5IC50_{50} (µM) - AGSIC50_{50} (µM) - Hep G2
This compound>1000304 ± 18>1000
Lapachol>1000382 ± 1555 ± 3

These findings highlight this compound's potential as a selective anticancer agent, particularly against gastric cancer cells .

The mechanisms underlying the biological activities of this compound involve various pathways:

  • Gastroprotection : The gastroprotective effect is attributed to the compound's ability to reduce oxidative stress and inflammation in gastric tissues, potentially through the modulation of cytokine release and enhancement of mucosal defense mechanisms .
  • Cytotoxicity : The selective cytotoxicity observed in cancer cell lines may be linked to the induction of apoptosis and disruption of cellular signaling pathways involved in proliferation and survival .

4. Case Studies

Several studies have explored the pharmacological potentials of this compound:

  • Case Study on Gastric Protection : In a study involving mice treated with HCl-EtOH, compounds derived from this compound exhibited up to an 87.8% reduction in gastric lesions compared to untreated controls, suggesting robust gastroprotective activity .
  • Neuroprotective Effects : Research has indicated that this compound may also influence intracellular calcium levels in neurons, suggesting potential neuroprotective effects alongside its other activities .

Q & A

Q. What are the standard protocols for synthesizing junicedric acid, and how can its purity be validated?

this compound is synthesized via oxidation of imbricatolic acid using Jones reagent (CrO₃/H₂SO₄/H₂O) in acetone at 0°C, followed by purification via flash column chromatography (hexane/EtOAc eluent). Purity validation requires NMR spectroscopy (e.g., ¹H and ¹³C spectra matching literature data), IR spectroscopy (to confirm functional groups like carboxylic acids), and high-resolution mass spectrometry (HREIMS) to verify molecular mass (C₂₀H₃₂O₄, [M+H]+ = 337.2342) . Purity ≥98% can be confirmed using HPLC with UV detection or commercial reagent kits .

Q. How do researchers assess the cytotoxic activity of this compound in vitro?

Cytotoxicity is typically evaluated using IC₅₀ assays across multiple cell lines (e.g., fibroblasts, AGS, Hep G2). Cells are treated with this compound at varying concentrations (e.g., 10–1000 μM) for 24–72 hours, followed by viability measurement via MTT or SRB assays. For example, this compound exhibits IC₅₀ values of 181 ± 9 μM in fibroblasts and 304 ± 18 μM in AGS cells, indicating cell line-specific potency . Controls (e.g., Etoposide) and statistical analysis (mean ± SEM) are critical for reliability .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity?

Advanced studies compare derivatives like Δ8(9)-junicedric acid (IC₅₀ = 214 ± 32 μM in fibroblasts vs. 343 ± 22 μM in AGS) to identify structure-activity relationships (SAR). Modifications at the diterpene core or carboxyl groups (e.g., esterification) are explored to improve solubility or target affinity. For instance, compound 5 (a derivative) shows enhanced cytotoxicity (IC₅₀ = 27 ± 1 μM in Hep G2), suggesting substituent positioning impacts activity . Computational modeling (e.g., molecular docking) can guide rational design .

Q. What methodological strategies resolve contradictions in cytotoxicity data across studies?

Discrepancies (e.g., this compound’s IC₅₀ >1000 μM in Hep G2 vs. <55 μM for Lapachol) may arise from differences in cell culture conditions, assay protocols, or compound stability. To address this:

  • Standardize protocols (e.g., cell passage number, serum concentration).
  • Validate compound stability via LC-MS post-treatment.
  • Use multi-parametric assays (e.g., apoptosis markers, ROS measurement) to confirm mechanisms . Cross-laboratory reproducibility studies and meta-analyses of existing data are recommended .

Q. How can researchers optimize this compound synthesis for higher yields or scalability?

Yield optimization (84% in initial synthesis ) may involve:

  • Temperature control (e.g., −10°C for oxidation to minimize side reactions).
  • Alternative oxidizing agents (e.g., pyridinium chlorochromate) for milder conditions.
  • Solvent screening (e.g., THF/water mixtures) to improve reaction efficiency. Scaling up requires addressing exothermic reactions (via slow reagent addition) and purifying intermediates via recrystallization instead of column chromatography .

Methodological and Analytical Considerations

Q. What statistical approaches are appropriate for analyzing dose-response data in this compound studies?

Non-linear regression (e.g., log(inhibitor) vs. response curves in GraphPad Prism) is standard for IC₅₀ calculation. SEM should be reported for triplicate experiments. For comparative studies (e.g., this compound vs. derivatives), ANOVA with post-hoc tests (e.g., Tukey’s) identifies significant differences. Outliers are assessed via Grubbs’ test .

Q. How should researchers address ethical and reproducibility concerns in preclinical studies of this compound?

  • Follow ARRIVE guidelines for in vitro studies, including detailed metadata (cell source, passage number).
  • Obtain ethical approval for cell line use (if derived from human tissues).
  • Deposit raw data (e.g., viability assays) in public repositories (e.g., Zenodo) .

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